molecular formula C9H11N3O2 B2721728 2-Amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid CAS No. 1506267-75-9

2-Amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

Cat. No. B2721728
CAS RN: 1506267-75-9
M. Wt: 193.206
InChI Key: RRIUEYSRNRECET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is a compound with the molecular weight of 193.21 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydroquinazolines can be achieved using α-aminoamidines and bis-benzylidene cyclohexanones . The reaction occurs under mild conditions and yields excellent results . The newly synthesized derivatives of 5,6,7,8-tetrahydroquinazoline bear protecting groups at the C2- tert -butyl moiety of a quinazoline ring, which can be easily cleaved, opening up further opportunities for their functionalization .


Molecular Structure Analysis

The molecular structure of 2-Amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is represented by the Inchi Code: 1S/C9H11N3O2/c10-9-11-4-6-3-5 (8 (13)14)1-2-7 (6)12-9/h4-5H,1-3H2, (H,13,14) (H2,10,11,12) .


Chemical Reactions Analysis

In the synthesis of 5,6,7,8-tetrahydroquinazolines, α-aminoamidines react with bis-benzylidene cyclohexanones . The reaction occurs under mild conditions and is characterized by excellent yields .


Physical And Chemical Properties Analysis

2-Amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is a powder at room temperature . It has a molecular weight of 193.21 .

Scientific Research Applications

Antibacterial Applications

Quinazolinone derivatives, such as 2-Amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid, have shown promising antibacterial properties . The emergence of drug-resistant bacterial strains has increased the need for the development of novel antibiotics, and quinazolinones have been investigated as potential candidates .

Antifungal Applications

In addition to their antibacterial properties, quinazolinones have also demonstrated antifungal activities . This makes them a valuable resource in the fight against fungal infections, which can be particularly challenging to treat.

Anti-Inflammatory Applications

Quinazolinones have been found to exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation, such as arthritis and certain autoimmune diseases .

Anticancer Applications

Quinazolinones have shown potential in the field of oncology. They have been found to exhibit anticancer properties, making them a potential candidate for the development of new cancer therapies .

Anticonvulsant Applications

Quinazolinones have also been investigated for their anticonvulsant properties . This could make them a valuable resource in the treatment of conditions such as epilepsy .

Anti-HIV Applications

Quinazolinones have shown potential in the fight against HIV . Their unique properties could make them a valuable tool in the development of new treatments for this virus .

Anti-Analgesic Applications

Quinazolinones have been found to exhibit anti-analgesic properties . This could make them a potential candidate for the development of new pain management therapies .

Anti-Tuberculosis Applications

Quinazolinones have been identified as potential targets for anti-TB drug development . This could make them a valuable resource in the fight against tuberculosis, a disease that continues to pose a significant global health challenge .

Mechanism of Action

While the specific mechanism of action for 2-Amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is not mentioned in the search results, it’s worth noting that molecular docking studies indicate that the synthesized compounds reveal high binding affinity toward some essential enzymes of Mycobacterial tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase ( Mt PanK), and FAD-containing oxidoreductase DprE1 ( Mt DprE1) .

Safety and Hazards

The compound has been assigned the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The synthesized compounds reveal high binding affinity toward some essential enzymes of Mycobacterial tuberculosis, suggesting that they may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus . Additionally, the high inhibition activity of the synthesized compounds was also predicted against β-glucosidase, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes .

properties

IUPAC Name

2-amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c10-9-11-4-6-3-5(8(13)14)1-2-7(6)12-9/h4-5H,1-3H2,(H,13,14)(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIUEYSRNRECET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=NC=C2CC1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.